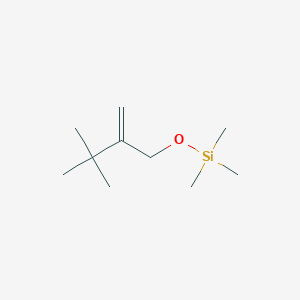
(3,3-Dimethyl-2-methylidenebutoxy)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethyl-2-methylidenebutoxy)(trimethyl)silane is an organosilicon compound with the molecular formula C9H22OSi. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and an oxygen atom, which is further connected to a branched hydrocarbon chain. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-methylidenebutoxy)(trimethyl)silane typically involves the reaction of 3,3-dimethyl-2-butanol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired silane compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyl-2-methylidenebutoxy)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes or hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3,3-Dimethyl-2-methylidenebutoxy)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for improved stability and functionality.
Industry: The compound is used in the production of silicone-based materials, which are widely used in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-2-methylidenebutoxy)(trimethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The pathways involved in these interactions include nucleophilic substitution and addition reactions, which are essential for the compound’s reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-2-butanol, trimethylsilyl ether
- Silane, trimethyl (1,2,2-trimethylpropoxy)
- 1,2,2-Trimethylpropanol, trimethylsilyl ether
Uniqueness
(3,3-Dimethyl-2-methylidenebutoxy)(trimethyl)silane is unique due to its specific branched hydrocarbon structure and the presence of a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
61676-41-3 |
|---|---|
Molecular Formula |
C10H22OSi |
Molecular Weight |
186.37 g/mol |
IUPAC Name |
(3,3-dimethyl-2-methylidenebutoxy)-trimethylsilane |
InChI |
InChI=1S/C10H22OSi/c1-9(10(2,3)4)8-11-12(5,6)7/h1,8H2,2-7H3 |
InChI Key |
OURMDRXGVNFLSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C)CO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















